REACTION_CXSMILES
|
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].C[NH+]([CH2:9][C:10]([CH2:15]N(C)C)=[CH:11][NH+](C)C)C.[OH-:19].[Na+].O>C(#N)C>[CH3:3][C:2]1[N:5]=[CH:11][C:10]([CH:15]=[O:19])=[CH:9][N:4]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=N)N
|
Name
|
vinamidinium
|
Quantity
|
48.91 g
|
Type
|
reactant
|
Smiles
|
C[NH+](C)CC(=C[NH+](C)C)CN(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with water (250 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0-100% EtOAc/hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC=C(C=N1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |